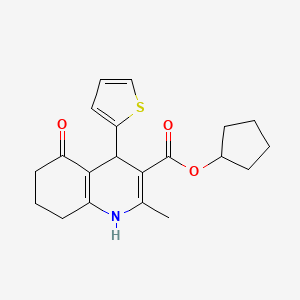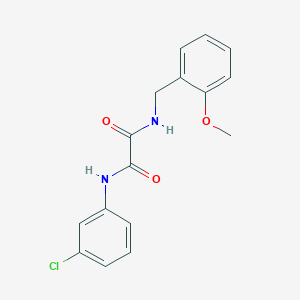
N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine, also known as DMBCMC or o-desmethyltramadol, is a synthetic compound that belongs to the class of opioids. It is a modified form of tramadol, which is a commonly prescribed pain medication. DMBCMC has been the subject of scientific research due to its potential therapeutic effects and its mechanism of action on the human body.
作用機序
N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine works by binding to the mu-opioid receptors in the brain and spinal cord, which are responsible for the perception of pain. It also increases the release of dopamine, a neurotransmitter that is associated with pleasure and reward. This dual mechanism of action provides relief from pain and produces a feeling of well-being.
Biochemical and Physiological Effects:
N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine has been shown to have a number of biochemical and physiological effects on the human body. It has been found to increase the levels of endorphins, which are natural painkillers produced by the body. It also reduces the levels of stress hormones such as cortisol, which can have a positive effect on mood and anxiety.
実験室実験の利点と制限
N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine has several advantages for use in laboratory experiments. It has a high potency and can be synthesized in large quantities. It also has a relatively low toxicity and is stable under normal laboratory conditions. However, its use in laboratory experiments is limited by its classification as a controlled substance, which requires special permits and regulations.
将来の方向性
There are several potential future directions for research on N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine. One area of interest is its potential use as a treatment for depression and anxiety disorders. It has been shown to have an antidepressant effect in animal studies and may have similar effects in humans. Another area of interest is its potential use in the treatment of chronic pain, particularly in patients who are resistant to other forms of pain medication. Further research is needed to fully understand the therapeutic potential of N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine and its mechanism of action on the human body.
In conclusion, N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine is a synthetic compound that has been the subject of scientific research due to its potential therapeutic effects and its mechanism of action on the human body. It has shown promise as a pain medication and for the treatment of opioid addiction, with a lower risk of dependence and withdrawal symptoms. Further research is needed to fully understand its therapeutic potential and its limitations for use in laboratory experiments.
合成法
N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine is synthesized by the reaction of 2,3-dimethoxybenzaldehyde with N-methylcyclohexylamine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified by column chromatography to obtain the final product.
科学的研究の応用
N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine has been studied for its potential use as a pain medication and for the treatment of opioid addiction. It has been shown to have a similar analgesic effect as tramadol, but with a lower risk of dependence and withdrawal symptoms. N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine has also been found to have a lower potential for abuse compared to other opioids such as morphine and oxycodone.
特性
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-N-methylcyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(14-9-5-4-6-10-14)12-13-8-7-11-15(18-2)16(13)19-3/h7-8,11,14H,4-6,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQFUCKZHJZHSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C(=CC=C1)OC)OC)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-dimethoxyphenyl)methyl]-N-methylcyclohexanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-chloro-6-fluorobenzyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5216040.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide](/img/structure/B5216045.png)
![7-[(dimethylamino)methyl]-6-hydroxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile hydrochloride](/img/structure/B5216072.png)
![2-[(2-bromobenzyl)thio]-N'-(1-methyl-4-piperidinylidene)acetohydrazide](/img/structure/B5216078.png)

![6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5216084.png)
![4-methoxy-2-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5216108.png)
![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B5216115.png)
![3-ethyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216118.png)
![N-[1-methyl-1-(4-methylphenyl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5216125.png)
![N-(2-methoxyethyl)-3-[1-(5-phenylpentanoyl)-4-piperidinyl]propanamide](/img/structure/B5216130.png)
![N-(3,4-dichlorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5216134.png)
